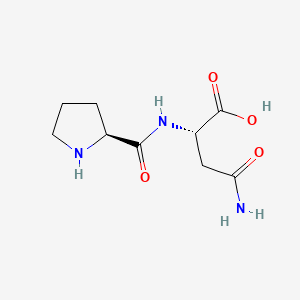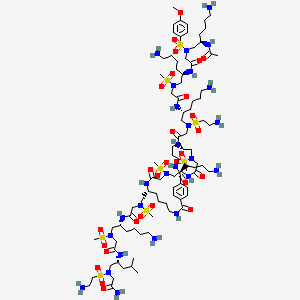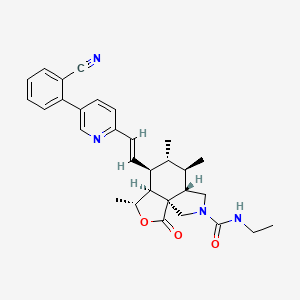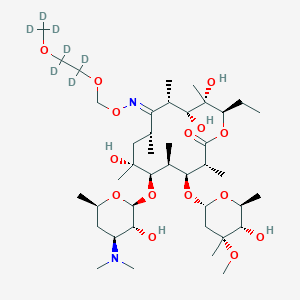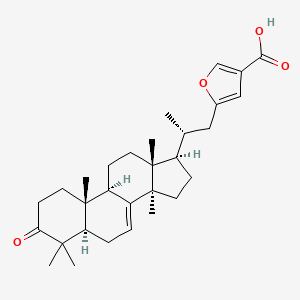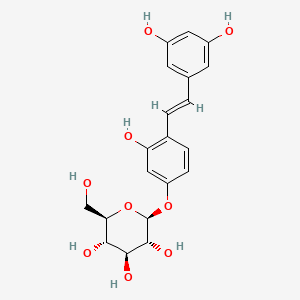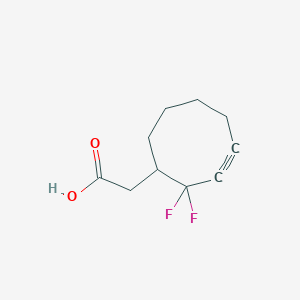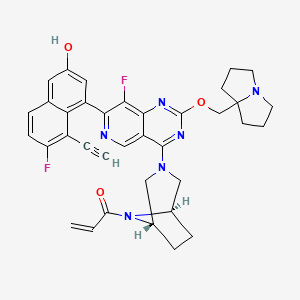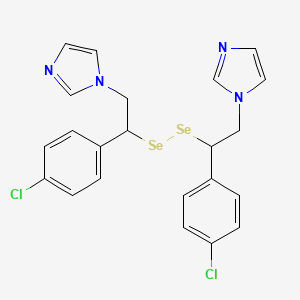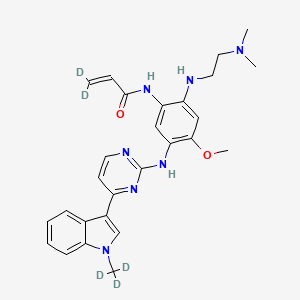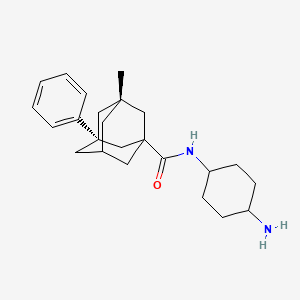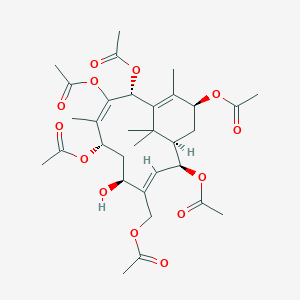
SARS-CoV-2 Mpro-IN-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2 Mpro-IN-8 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound aim to block the protease’s activity, thereby preventing the virus from replicating and spreading .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-8 typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to a triketone using acetone cyanohydrin and triethylamine in acetonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and real-time monitoring systems can further streamline production .
化学反応の分析
Types of Reactions
SARS-CoV-2 Mpro-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with nucleophiles .
科学的研究の応用
SARS-CoV-2 Mpro-IN-8 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of viral proteases and to develop new synthetic methodologies.
Biology: The compound is employed in biochemical assays to investigate the activity and inhibition of the SARS-CoV-2 main protease.
Medicine: this compound is a potential antiviral agent for treating COVID-19, and its efficacy is being evaluated in preclinical and clinical studies.
作用機序
SARS-CoV-2 Mpro-IN-8 exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. The compound binds to the active site of the protease, preventing it from cleaving the viral polyproteins into functional units necessary for viral replication. This inhibition disrupts the viral life cycle, thereby reducing the spread of the virus . The molecular targets include the catalytic dyad of cysteine and histidine residues in the protease’s active site .
類似化合物との比較
Similar Compounds
Nirmatrelvir: An inhibitor used in the antiviral drug Paxlovid.
Ensitrelvir: Another protease inhibitor with a similar mechanism of action.
Boceprevir and Telaprevir: Originally developed for hepatitis C virus, these compounds have been repurposed for SARS-CoV-2.
Uniqueness
SARS-CoV-2 Mpro-IN-8 is unique due to its specific binding affinity and inhibitory potency against the SARS-CoV-2 main protease. Unlike some other inhibitors, it has been designed to minimize off-target effects and enhance selectivity for the viral protease .
特性
分子式 |
C33H35ClN3O5P |
|---|---|
分子量 |
620.1 g/mol |
InChI |
InChI=1S/C33H35ClN3O5P/c1-4-41-43(40,42-5-2)37-20-25(18-23-12-8-6-9-13-23)30(38)32(22-37)28(24-14-10-7-11-15-24)21-36(3)33(32)27-19-26(34)16-17-29(27)35-31(33)39/h6-19,28H,4-5,20-22H2,1-3H3,(H,35,39)/b25-18+/t28-,32+,33+/m0/s1 |
InChIキー |
ODPNIRLBABFWDZ-DTLORLEISA-N |
異性体SMILES |
CCOP(=O)(N1C/C(=C\C2=CC=CC=C2)/C(=O)[C@@]3(C1)[C@@H](CN([C@@]34C5=C(C=CC(=C5)Cl)NC4=O)C)C6=CC=CC=C6)OCC |
正規SMILES |
CCOP(=O)(N1CC(=CC2=CC=CC=C2)C(=O)C3(C1)C(CN(C34C5=C(C=CC(=C5)Cl)NC4=O)C)C6=CC=CC=C6)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


